molecular formula C22H22N2O4 B11350207 N-(3,4-dimethoxybenzyl)-4-methoxy-N-(pyridin-2-yl)benzamide

N-(3,4-dimethoxybenzyl)-4-methoxy-N-(pyridin-2-yl)benzamide

Cat. No.: B11350207
M. Wt: 378.4 g/mol
InChI Key: FVEHZHNAJQYHRK-UHFFFAOYSA-N
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Description

N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of methoxy groups and a pyridinyl moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 2-pyridinecarboxylic acid.

    Condensation Reaction: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with 2-pyridinecarboxylic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate.

    Amidation: The intermediate is then subjected to amidation using an amine source, such as aniline, under controlled temperature and pH conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions include:

    Oxidation: Quinones and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Nitro derivatives and halogenated compounds.

Scientific Research Applications

N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.

    Pathways Involved: It may modulate various biochemical pathways, including oxidative stress pathways and signal transduction mechanisms, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-DIMETHOXYPHENYL)-4-METHOXYBENZAMIDE: Similar structure but lacks the pyridinyl moiety.

    N-(3,4-DIMETHOXYPHENYL)METHYL-4-HYDROXYBENZAMIDE: Contains a hydroxy group instead of a methoxy group.

    N-(3,4-DIMETHOXYPHENYL)METHYL-4-CHLOROBENZAMIDE: Contains a chloro group instead of a methoxy group.

Uniqueness

N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to the presence of both methoxy and pyridinyl groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in scientific research and industry.

Properties

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C22H22N2O4/c1-26-18-10-8-17(9-11-18)22(25)24(21-6-4-5-13-23-21)15-16-7-12-19(27-2)20(14-16)28-3/h4-14H,15H2,1-3H3

InChI Key

FVEHZHNAJQYHRK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(CC2=CC(=C(C=C2)OC)OC)C3=CC=CC=N3

Origin of Product

United States

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